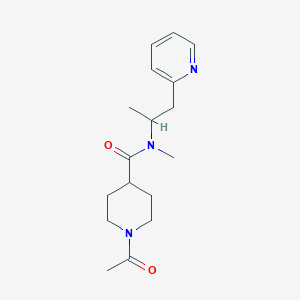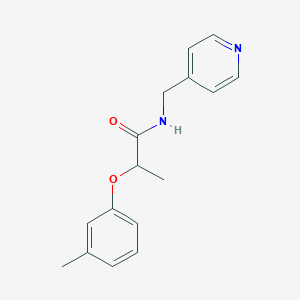
N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide, also known as MS-275 or entinostat, is a synthetic histone deacetylase inhibitor (HDACi) that has been studied for its potential in cancer treatment. HDACi's are a class of drugs that target the epigenetic modification of histones, which can lead to changes in gene expression and cell behavior. MS-275 has shown promise in preclinical studies for its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Mécanisme D'action
N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. This can lead to changes in gene expression and cell behavior. N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide specifically targets HDAC1 and HDAC3, which are involved in the regulation of cell cycle progression, apoptosis, and differentiation. By inhibiting these HDACs, N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide can induce cell cycle arrest, apoptosis, and differentiation. N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide can also inhibit angiogenesis, which is the process by which new blood vessels are formed. This can prevent the growth and spread of tumors. In addition, N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide can modulate the immune system, which can enhance the body's ability to fight cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide is that it has shown promising results in preclinical studies for its potential in cancer treatment. N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide has also been shown to have a favorable toxicity profile in animal studies. However, N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide has some limitations for lab experiments. N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide is a synthetic compound that is not found naturally in the body, which can limit its potential for clinical use. In addition, N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide can have off-target effects on other HDACs, which can lead to unwanted side effects.
Orientations Futures
There are several future directions for N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide research. One direction is to study the potential of N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide in combination with other drugs, such as immune checkpoint inhibitors, to enhance their anticancer effects. Another direction is to study the potential of N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide in combination with radiation therapy, which can enhance the efficacy of radiation. In addition, future research could focus on developing more potent and selective HDAC inhibitors that have fewer off-target effects.
Méthodes De Synthèse
The synthesis method for N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide involves several steps, including the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-diethylethylenediamine to form the intermediate, which is reacted with 1,4-dibromobutane to form the final product. The final product is then purified by recrystallization to obtain N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide in high purity.
Applications De Recherche Scientifique
N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide has been extensively studied for its potential in cancer treatment. Preclinical studies have shown that N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide has been shown to have activity against a variety of cancer types, including breast, lung, prostate, and colon cancer. N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide has also been studied in combination with other drugs, such as tamoxifen and cisplatin, to enhance their anticancer effects.
Propriétés
IUPAC Name |
1-N,1-N-diethyl-4-N-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-4-18(5-2)15(21)19-8-6-12(7-9-19)14(20)16-13-10-11(3)22-17-13/h10,12H,4-9H2,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYIEUISUKXNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~1~-diethyl-N~4~-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(3-methoxypyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5294937.png)
![2,7-dimethyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5294945.png)


![7-{2-[5,7-dibromo-3-(4-morpholinyl)-1-benzofuran-2(3H)-ylidene]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B5294979.png)
![3-(benzylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5294981.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[3-(trifluoromethyl)phenyl]amino}methylene)-4-methylbenzenesulfonamide](/img/structure/B5294989.png)
![5-isopropyl-2-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294995.png)
![1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one]](/img/structure/B5295002.png)
![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5295017.png)
![3-(1-adamantyl)-6-amino-4-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5295023.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5295029.png)

